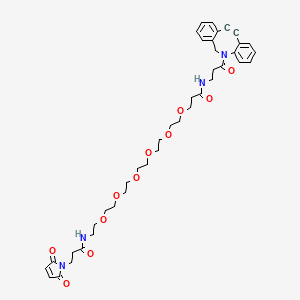

DBCO-NHCO-PEG6-maleimide

Description

DBCO-NHCO-PEG6-maleimide is a bifunctional compound designed for site-specific bioconjugation and material science applications. Its structure comprises three key components:

- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC) .

- NHCO-PEG6 spacer: A carbamate-linked hexaethylene glycol (PEG6) chain that enhances solubility, reduces steric hindrance, and improves biocompatibility .

- Maleimide: Reacts selectively with thiol (-SH) groups (e.g., cysteine residues) under mild conditions (pH 6.5–7.5) to form stable thioether bonds .

This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and surface functionalization due to its dual reactivity and PEG-mediated biocompatibility.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPCYZHODWUAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Conjugation Approach

The synthesis involves two primary reactions: (1) coupling DBCO to PEG6 via an NHS ester intermediate and (2) introducing maleimide at the PEG6 terminus.

DBCO-PEG6-NHS Ester Preparation

DBCO-PEG6-NHS ester serves as the precursor for amide bond formation. As detailed in Lumiprobe’s protocol, DBCO-PEG6-NHS ester is synthesized by activating the carboxylic acid terminus of DBCO-PEG6 with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. The reaction proceeds under anhydrous conditions in dimethylformamide (DMF) or dichloromethane (DCM), yielding a stable NHS ester that reacts efficiently with primary amines.

Critical Parameters :

-

Solvent Choice : DMF or DCM ensures high solubility of DBCO-PEG6 and NHS.

-

Molar Ratios : A 1.2:1 molar excess of NHS to DBCO-PEG6 carboxylic acid maximizes activation.

-

Reaction Time : 4–6 hours at room temperature under inert atmosphere.

Purification and Characterization Techniques

Chromatographic Purification

Unreacted reagents and byproducts are removed using size-exclusion chromatography (SEC) or dialysis. Thermo Fisher’s guidelines for EZ-Link™ Maleimide-PEG4-DBCO emphasize desalting columns (e.g., Zeba™ Spin Columns) to eliminate excess crosslinkers while retaining the conjugated product.

Example Protocol :

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

1H NMR (CDCl3): Peaks at δ 7.2–7.4 ppm (DBCO aromatic protons), δ 3.6–3.8 ppm (PEG6 methylene groups), and δ 6.8 ppm (maleimide vinyl protons).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :

-

Retention Time : 12–14 minutes on a C18 column (gradient: 5–95% acetonitrile in water).

-

Mass Spec Data : [M+H]+ = 879.9 Da (calculated for C39H49N3O12).

Reaction Optimization and Challenges

Solubility and Stability Considerations

This compound’s amphiphilic nature necessitates solvent optimization:

Maleimide Hydrolysis Mitigation

Maleimide groups hydrolyze in aqueous solutions, forming unreactive maleamic acid. Strategies to minimize hydrolysis include:

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound enables site-specific ADC synthesis by:

-

DBCO-Azide Click Chemistry : Conjugating DBCO-modified antibodies to azide-functionalized cytotoxic agents.

-

Thiol-Maleimide Coupling : Attaching drug payloads to antibody hinge-region cysteines.

Case Study : A 2024 study using A3P Scientific’s DBCO-PEG6-maleimide achieved a drug-to-antibody ratio (DAR) of 4.0 ± 0.3, demonstrating superior homogeneity compared to stochastic conjugation methods .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG6-maleimide undergoes several types of chemical reactions:

Strain-promoted alkyne-azide cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages.

Thiol-maleimide reaction: The maleimide group reacts with thiols to form stable thioether bonds

Common Reagents and Conditions

SPAAC reaction: Typically performed in aqueous or organic solvents without the need for a copper catalyst.

Thiol-maleimide reaction: Conducted in aqueous buffers at neutral to slightly basic pH

Major Products Formed

Triazole linkages: Formed from the SPAAC reaction between the DBCO group and azides.

Thioether bonds: Formed from the reaction between the maleimide group and thiols

Scientific Research Applications

Bioorthogonal Click Chemistry

DBCO-NHCO-PEG6-maleimide is primarily utilized in bioorthogonal click chemistry, which facilitates the selective and efficient conjugation of biomolecules without interfering with native biological processes. This feature is crucial for applications such as:

- Site-Specific Labeling : The compound can be used to attach fluorescent dyes or other probes to azide-functionalized biomolecules. This allows researchers to study biomolecular interactions and cellular processes with high precision .

- Protein Conjugation : The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. This is particularly useful for creating well-defined protein conjugates for structural and functional studies .

Drug Delivery Systems

In drug delivery applications, this compound enhances the specificity and efficacy of therapeutic agents. Key applications include:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker to connect drugs to antibodies, improving targeting capabilities while minimizing off-target effects. This is especially relevant in cancer therapy where precise targeting of tumor cells is critical .

- Polymer Chemistry : this compound can be incorporated into polymers to tailor their properties for specific drug delivery applications, enhancing solubility and biocompatibility .

Imaging Applications

The compound's ability to facilitate stable conjugation makes it valuable in imaging studies:

- Cellular Imaging : this compound can be used to label cells or biological molecules with imaging agents, aiding in the visualization of cellular processes both in vitro and in vivo .

- Diagnostic Assays : It is also employed in diagnostic tests where stable conjugation is necessary for accurate detection and measurement of biomolecules .

Material Science

In materials science, this compound plays a significant role in surface modification:

- Functionalization of Nanoparticles : The compound can modify the surfaces of nanoparticles or substrates, enhancing their solubility and biocompatibility while allowing further functionalization with azide-containing compounds .

- Development of Custom Materials : By incorporating this compound into polymers, researchers can create materials with tailored properties suitable for various applications .

Case Study 1: Protein Engineering

A study demonstrated the use of this compound for site-specific labeling of proteins involved in signaling pathways. The maleimide group efficiently reacted with thiol groups on proteins, enabling researchers to track protein interactions within living cells.

Case Study 2: Antibody-Drug Conjugates

In another application, this compound was utilized to develop ADCs targeting specific cancer cell types. The linker allowed for stable conjugation between the antibody and the cytotoxic drug, significantly improving therapeutic efficacy while reducing systemic toxicity.

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG6-maleimide involves its ability to form stable covalent bonds with target molecules:

DBCO group: Undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DBCO-NHCO-PEG6-maleimide with structurally related compounds:

*Estimated based on PEG chain contributions.

Key Observations:

Reactive Group Specificity :

- This compound and other maleimide derivatives target thiols, whereas DBCO-C6-NHS ester reacts with amines (-NH2) .

- TCO-PEG3-maleimide utilizes trans-cyclooctene (TCO) for inverse electron-demand Diels-Alder reactions, offering orthogonal reactivity to DBCO-based compounds .

PEG Length and Solubility :

- Longer PEG chains (e.g., PEG6) improve aqueous solubility and reduce aggregation in biological systems compared to shorter PEG3 or PEG4 variants .

- The C6 alkyl spacer in DBCO-C6-NHS ester provides hydrophobicity, limiting its use in aqueous environments .

Linkage Stability :

- The carbamate (NHCO) linkage in this compound offers higher hydrolytic stability compared to ester-linked derivatives (e.g., DBCO-C6-NHS ester) .

Performance in Bioconjugation

- Reaction Efficiency : this compound demonstrates faster reaction kinetics with azides (k ≈ 1–10 M⁻¹s⁻¹) compared to TCO-based compounds but slower than strained alkynes like BCN .

- Thiol Reactivity : Maleimide groups in all derivatives show near-quantitative reactivity with thiols within 1–2 hours at room temperature .

- Steric Effects : Shorter PEG chains (e.g., PEG3) may hinder DBCO-azide interactions in dense molecular environments, whereas PEG6 mitigates this issue .

Biological Activity

DBCO-NHCO-PEG6-maleimide is a bifunctional compound that combines a dibenzocyclooctyne (DBCO) moiety with a polyethylene glycol (PEG) chain and a maleimide group. This compound is primarily utilized in bioorthogonal chemistry for labeling biomolecules, facilitating drug delivery, and enhancing the solubility and stability of therapeutic agents. Its unique structure allows for efficient reactions with thiol groups, making it a valuable tool in bioconjugation processes.

- Molecular Weight : Approximately 674.74 g/mol

- Chemical Formula : C36H42N4O9

- CAS Number : 1480516-75-3

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity : Greater than 95% (HPLC)

- Appearance : Yellow to slightly orange oil

- Storage Conditions : Store at -20°C in a desiccated environment

The biological activity of this compound is primarily attributed to its ability to form stable thioether bonds through the reaction of the maleimide group with reduced thiols (sulfhydryl groups). This reaction occurs optimally at pH levels between 6.5 and 7.5, allowing for selective conjugation to cysteine-containing peptides and proteins without interfering with other cellular processes.

Reaction Mechanism

- Maleimide-Thiol Reaction : The maleimide group reacts specifically with thiol groups to form thioether bonds.

- Bioorthogonal Chemistry : The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for rapid and efficient reactions with azides without the need for catalysts.

Biological Applications

This compound has several significant applications in biological research and drug development:

- Protein Labeling : It is used for site-specific labeling of proteins, enhancing their functionality and stability.

- Drug Delivery Systems : The PEG component improves solubility and bioavailability, making it suitable for formulating drug delivery systems.

- Imaging and Diagnostics : this compound can be conjugated with imaging agents for tracking biomolecules in live cells.

Case Studies

-

Protein Conjugation Efficiency :

A study demonstrated that using this compound for conjugating antibodies resulted in increased labeling efficiency compared to traditional methods. The optimal molar ratios were established to maximize the extent of labeling while minimizing off-target effects. -

Therapeutic Applications :

In a therapeutic context, conjugating this compound to chemotherapeutic agents improved their pharmacokinetics and reduced systemic toxicity. The study highlighted enhanced tumor targeting due to the bioorthogonal nature of the conjugation process.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|

| This compound | 674.74 g/mol | DMSO, DMF | Protein labeling, drug delivery |

| DBCO-PEG4-Maleimide | 647.74 g/mol | DMSO, DMF | Protein modification, imaging |

| Maleimide-PEG4 | 427.75 g/mol | DMSO, DMF | General bioconjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.